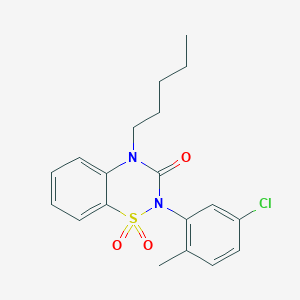![molecular formula C17H19N5OS B12263155 2-({1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B12263155.png)
2-({1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with a methylsulfanyl group, a piperidine ring, and a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. The key steps include:
Formation of the Pyrimidine Intermediate: This involves the reaction of appropriate starting materials under conditions that introduce the methylsulfanyl group at the 2-position of the pyrimidine ring.
Formation of the Piperidine Intermediate: This involves the synthesis of a piperidine ring, which is then functionalized to introduce the necessary substituents.
Coupling Reaction: The pyrimidine and piperidine intermediates are coupled under conditions that allow for the formation of the desired product. This step often involves the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The pyridine and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Conditions vary depending on the specific substitution but may include the use of bases, acids, or catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of related compounds and their interactions with biological targets.
Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of related compounds.
Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved would depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- [1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
- N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine
Uniqueness
2-({1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H19N5OS |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
InChI |
InChI=1S/C17H19N5OS/c1-24-17-20-7-3-15(21-17)22-8-4-13(5-9-22)12-23-16-10-14(11-18)2-6-19-16/h2-3,6-7,10,13H,4-5,8-9,12H2,1H3 |
InChI Key |
SNKRJGQLGJCMHL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCC(CC2)COC3=NC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12263076.png)
![2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B12263085.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B12263087.png)
![5-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12263094.png)
![2-methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12263095.png)

![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}adamantane-1-carboxamide](/img/structure/B12263106.png)
![N-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12263110.png)
![1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B12263111.png)
![2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12263128.png)
![N-methyl-N-{1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263131.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(1,3,4-thiadiazol-2-yl)piperazine](/img/structure/B12263145.png)
![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine](/img/structure/B12263146.png)
![5-chloro-N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12263148.png)
